2-Bromo-4-iodo-3-methylpyridine (CAS 1227579-05-6) is a specialized, dihalogenated pyridine building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring distinct halogen substituents at the C2 (bromine) and C4 (iodine) positions, alongside a sterically demanding C3-methyl group, this compound serves as a targeted precursor for sequential cross-coupling reactions. In industrial procurement, it is prioritized for its ability to undergo highly regioselective carbon-carbon and carbon-heteroatom bond formations, eliminating the need for complex separation steps associated with symmetric dihalopyridines. Its primary value lies in streamlining multi-step synthetic routes where precise spatial arrangement and sequential functionalization of the pyridine core are application-critical [1].
Attempting to substitute 2-bromo-4-iodo-3-methylpyridine with generic analogs like 2,4-dibromo-3-methylpyridine or 2-bromo-4-iodopyridine introduces severe process inefficiencies. Symmetric dihalides such as 2,4-dibromo-3-methylpyridine lack the thermodynamic differentiation required for clean, mono-selective oxidative addition during palladium-catalyzed cross-coupling, resulting in statistical mixtures of C2-coupled, C4-coupled, and bis-coupled products that drastically reduce yield and complicate purification. Furthermore, substituting with 2-bromo-4-iodopyridine (omitting the C3-methyl group) alters the steric environment, failing to provide the necessary conformational restriction in biaryl products and removing a critical benzylic handle for downstream functionalization. For procurement teams, sourcing the exact bromo-iodo-methyl configuration is essential for maintaining high-yield, reproducible synthetic pipelines [1].
In palladium-catalyzed cross-coupling, the C4-iodine bond undergoes oxidative addition significantly faster than the C2-bromine bond. When subjected to 1.0 equivalent of an arylboronic acid under standard Suzuki conditions, 2-bromo-4-iodo-3-methylpyridine yields the C4-arylated product with >95% regioselectivity and >85% isolated yield. In contrast, the baseline comparator 2,4-dibromo-3-methylpyridine yields a complex mixture, with the desired mono-coupled product rarely exceeding 45-50% yield due to competing reactions at both halogenated sites [1].
| Evidence Dimension | Regioselective mono-arylation yield |
| Target Compound Data | >85% yield (C4-arylated, C2-bromo intact) |
| Comparator Or Baseline | 2,4-dibromo-3-methylpyridine (approx. 45-50% yield of mixed isomers) |
| Quantified Difference | >35% absolute increase in target mono-coupled intermediate yield |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling (1.0 eq arylboronic acid) |
Eliminates the need for costly and time-consuming chromatographic separation of structural isomers, directly lowering the cost of goods in API manufacturing.
The presence of the C3-methyl group provides essential steric bulk that dictates the dihedral angle of C4-aryl substituents, which is critical for target binding in specific kinase inhibitors. Compared to 2-bromo-4-iodopyridine, which lacks this group and allows free rotation, 2-bromo-4-iodo-3-methylpyridine restricts rotation, enabling the isolation of stable atropisomers. Furthermore, the C3-methyl group serves as a latent functional handle; radical bromination yields a bromomethyl intermediate with >75% efficiency, a pathway entirely unavailable to the unmethylated comparator [1].
| Evidence Dimension | Availability of benzylic functionalization handle |
| Target Compound Data | >75% yield for C3-bromomethyl conversion |
| Comparator Or Baseline | 2-bromo-4-iodopyridine (0% yield, lacks methyl handle) |
| Quantified Difference | Enables orthogonal late-stage functionalization impossible with the des-methyl analog |
| Conditions | Radical bromination (NBS, AIBN) post-cross-coupling |
Provides a dual-purpose structural feature that controls molecular geometry while offering a specific site for subsequent synthetic elaboration.
Synthesizing the 2-bromo-4-iodo-3-methylpyridine motif in-house typically requires a sensitive halogen dance reaction starting from 2-bromo-3-iodopyridine, which is difficult to scale and often results in 15-25% of isomeric impurities if cryogenic temperature control fluctuates. Procuring high-purity (>97%) 2-bromo-4-iodo-3-methylpyridine directly bypasses this step, reducing batch-to-batch variation and eliminating the >15% yield loss associated with purging unreacted or mis-migrated isomers during scale-up [1].
| Evidence Dimension | Isomeric impurity load in downstream processing |
| Target Compound Data | <3% isomeric impurities (when procured at >97% purity) |
| Comparator Or Baseline | In-house halogen dance synthesis (15-25% isomeric impurities upon scale-up) |
| Quantified Difference | Reduces isomeric impurity burden by >12-22% |
| Conditions | Industrial scale-up vs. direct procurement of isolated building block |
Procuring the isolated compound avoids the need for specialized cryogenic reactors and complex purifications, streamlining the manufacturing process.
Ideal for drug discovery programs requiring distinct aryl or heteroaryl groups at the C2 and C4 positions of a pyridine core. The differential reactivity of iodine versus bromine allows for a controlled, two-step coupling sequence without intermediate protecting groups, directly leveraging the >95% regioselectivity data established in Section 3 [1].
The C3-methyl group provides necessary steric hindrance to lock biaryl dihedral angles, making this compound a highly effective starting material for designing atropisomeric drugs or rigidifying molecular scaffolds for improved target affinity, as supported by the steric control evidence [1].
The proximity of the C2-bromine and C3-methyl groups allows for rapid construction of fused bicyclic systems (e.g., azaindoles or imidazopyridines) after initial C4-functionalization, utilizing the benzylic functionalization handle highlighted in Section 3 to streamline the synthesis of advanced heterocyclic libraries [1].